Streptonigrin methyl ester Streptonigrin methyl ester Methyl Streptonigrin is an inhibitor of ABCG2 transporter function.
Brand Name: Vulcanchem
CAS No.: 3398-48-9
VCID: VC0535242
InChI: InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3
SMILES: CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Molecular Formula: C26H24N4O8
Molecular Weight: 520.5 g/mol

Streptonigrin methyl ester

CAS No.: 3398-48-9

Inhibitors

VCID: VC0535242

Molecular Formula: C26H24N4O8

Molecular Weight: 520.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Streptonigrin methyl ester - 3398-48-9

CAS No. 3398-48-9
Product Name Streptonigrin methyl ester
Molecular Formula C26H24N4O8
Molecular Weight 520.5 g/mol
IUPAC Name methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate
Standard InChI InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3
Standard InChIKey HKZHTIOXLTVSKR-UHFFFAOYSA-N
SMILES CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Canonical SMILES CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Appearance Solid powder
Description Methyl Streptonigrin is an inhibitor of ABCG2 transporter function.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Methyl Streptonigrin; NSC-45384; NSC 45384; NSC45384;
Reference 1: Qian T, Wo J, Zhang Y, Song Q, Feng G, Luo R, Lin S, Wu G, Chen HF. Crystal Structure of StnA for the Biosynthesis of Antitumor Drug Streptonigrin Reveals a Unique Substrate Binding Mode. Sci Rep. 2017 Jan 11;7:40254. doi: 10.1038/srep40254. PubMed PMID: 28074848; PubMed Central PMCID: PMC5225493.
2: Kong D, Zou Y, Zhang Z, Xu F, Brock NL, Zhang L, Deng Z, Lin S. Identification of (2S,3S)-β-Methyltryptophan as the Real Biosynthetic Intermediate of Antitumor Agent Streptonigrin. Sci Rep. 2016 Feb 5;6:20273. doi: 10.1038/srep20273. PubMed PMID: 26847951; PubMed Central PMCID: PMC4742848.
3: Xia X, Lin S, Xia XX, Cong FS, Zhong JJ. Significance of agitation-induced shear stress on mycelium morphology and lavendamycin production by engineered Streptomyces flocculus. Appl Microbiol Biotechnol. 2014 May;98(10):4399-407. doi: 10.1007/s00253-014-5555-4. Epub 2014 Feb 13. PubMed PMID: 24522728.
4: Xu F, Kong D, He X, Zhang Z, Han M, Xie X, Wang P, Cheng H, Tao M, Zhang L, Deng Z, Lin S. Characterization of streptonigrin biosynthesis reveals a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond. J Am Chem Soc. 2013 Feb 6;135(5):1739-48. doi: 10.1021/ja3069243. Epub 2013 Jan 22. PubMed PMID: 23301954.
5: Nissen F, Schollmeyer D, Detert H. Methyl 1-(7-acetamido-5,8-dimeth-oxy-quinolin-2-yl)-4-methyl-β-carboline-3-carboxyl-ate. Acta Crystallogr Sect E Struct Rep Online. 2011 Jun 1;67(Pt 6):o1497-8. doi: 10.1107/S1600536811018794. Epub 2011 May 25. PubMed PMID: 21754865; PubMed Central PMCID: PMC3120419.
6: Dehn DL, Winski SL, Ross D. Development of a new isogenic cell-xenograft system for evaluation of NAD(P)H:quinone oxidoreductase-directed antitumor quinones: evaluation of the activity of RH1. Clin Cancer Res. 2004 May 1;10(9):3147-55. PubMed PMID: 15131056.
7: Severina IS, Pyatakova NV, Postnikov AB, Preobrazhenskaya MN, Khropov YV. Antitumor antibiotic streptonigrin and its derivatives as inhibitors of nitric oxide-dependent activation of soluble guanylyl cyclase. Eur J Pharmacol. 2004 Jan 12;483(2-3):127-32. PubMed PMID: 14729099.
8: Dehn DL, Siegel D, Swann E, Moody CJ, Ross D. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems. Mol Pharmacol. 2003 Sep;64(3):714-20. PubMed PMID: 12920209.
9: Wang H, Yeo SL, Xu J, Xu X, He H, Ronca F, Ting AE, Wang Y, Yu VC, Sim MM. Isolation of streptonigrin and its novel derivative from Micromonospora as inducing agents of p53-dependent cell apoptosis. J Nat Prod. 2002 May;65(5):721-4. PubMed PMID: 12027749.
10: Anderberg PI, Harding MM. The role of ring D in the antitumour antibiotic streptonigrin: metal complexation, DNA binding and topoisomerase inhibition by ABC ring analogues of streptonigrin. Anticancer Drug Des. 2001 Apr-Jun;16(2-3):143-53. PubMed PMID: 11962512.
11: Winski SL, Swann E, Hargreaves RH, Dehn DL, Butler J, Moody CJ, Ross D. Relationship between NAD(P)H:quinone oxidoreductase 1 (NQO1) levels in a series of stably transfected cell lines and susceptibility to antitumor quinones. Biochem Pharmacol. 2001 Jun 15;61(12):1509-16. PubMed PMID: 11377380.
12: Sharp SY, Kelland LR, Valenti MR, Brunton LA, Hobbs S, Workman P. Establishment of an isogenic human colon tumor model for NQO1 gene expression: application to investigate the role of DT-diaphorase in bioreductive drug activation in vitro and in vivo. Mol Pharmacol. 2000 Nov;58(5):1146-55. PubMed PMID: 11040064.
13: Winski SL, Hargreaves RH, Butler J, Ross D. A new screening system for NAD(P)H:quinone oxidoreductase (NQO1)-directed antitumor quinones: identification of a new aziridinylbenzoquinone, RH1, as a NQO1-directed antitumor agent. Clin Cancer Res. 1998 Dec;4(12):3083-8. PubMed PMID: 9865924.
14: Legault J, Tremblay A, Ramotar D, Mirault ME. Clusters of S1 nuclease-hypersensitive sites induced in vivo by DNA damage. Mol Cell Biol. 1997 Sep;17(9):5437-52. PubMed PMID: 9271420; PubMed Central PMCID: PMC232393.
15: Gustafson DL, Beall HD, Bolton EM, Ross D, Waldren CA. Expression of human NAD(P)H: quinone oxidoreductase (DT-diaphorase) in Chinese hamster ovary cells: effect on the toxicity of antitumor quinones. Mol Pharmacol. 1996 Oct;50(4):728-35. PubMed PMID: 8863816; PubMed Central PMCID: PMC3883621.
16: Koch WH, Henrikson EN, Cebula TA. Molecular analysis of Salmonella hisG428 ochre revertants for rapid characterization of mutational specificity. Mutagenesis. 1996 Jul;11(4):341-8. PubMed PMID: 8671758.
17: Beall HD, Murphy AM, Siegel D, Hargreaves RH, Butler J, Ross D. Nicotinamide adenine dinucleotide (phosphate): quinone oxidoreductase (DT-diaphorase) as a target for bioreductive antitumor quinones: quinone cytotoxicity and selectivity in human lung and breast cancer cell lines. Mol Pharmacol. 1995 Sep;48(3):499-504. PubMed PMID: 7565631.
18: Ross D, Beall H, Traver RD, Siegel D, Phillips RM, Gibson NW. Bioactivation of quinones by DT-diaphorase, molecular, biochemical, and chemical studies. Oncol Res. 1994;6(10-11):493-500. Review. PubMed PMID: 7620217.
19: Hafuri Y, Takemori E, Oogose K, Inouye Y, Nakamura S, Kitahara Y, Nakahara S, Kubo A. Mechanism of inhibition of reverse transcriptase by quinone antibiotics. II. Dependence on putative quinone pocket on the enzyme molecule. J Antibiot (Tokyo). 1988 Oct;41(10):1471-8. PubMed PMID: 2461354.
20: Andersson HC, Kihlman BA. Effects of G2 treatments with inhibitors of DNA synthesis and repair on chromosome damage induced by X-rays and chemical clastogens in root tips of Vicia faba. Comparison with corresponding effects in cultured human lymphocytes. Mutat Res. 1987 Nov;181(1):173-85. PubMed PMID: 3670323.
PubChem Compound 18834
Last Modified Nov 11 2021
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